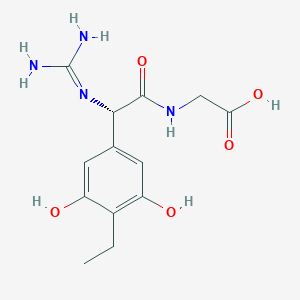

Resorcinomycin B

Description

Properties

IUPAC Name |

2-[[(2S)-2-(diaminomethylideneamino)-2-(4-ethyl-3,5-dihydroxyphenyl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-2-7-8(18)3-6(4-9(7)19)11(17-13(14)15)12(22)16-5-10(20)21/h3-4,11,18-19H,2,5H2,1H3,(H,16,22)(H,20,21)(H4,14,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZOREHQSLMKDW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1O)C(C(=O)NCC(=O)O)N=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1O)[C@@H](C(=O)NCC(=O)O)N=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143046 | |

| Record name | Resorcinomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100234-69-3 | |

| Record name | Resorcinomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Resorcinomycin B: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin B is a naturally occurring antibiotic with notable activity against mycobacterial species.[1][2] Discovered alongside its analogue, Resorcinomycin A, this compound belongs to a class of guanidino-containing molecules that have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological properties of this compound, with a focus on the experimental methodologies and available data to support further research and development.

Discovery and Producing Organism

This compound was first isolated from the culture broth of the streptomycete strain identified as Streptoverticillium roseoverticillatum.[1] This discovery was the result of a screening program aimed at identifying novel antibiotics with unique biological activities. Resorcinomycins A and B are water-soluble, amphoteric substances that test positive with Sakaguchi's reagent, indicating the presence of a guanidino group.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated using 1H and 13C NMR spectrometry, along with other chemical evidence.[1] Its molecular formula is C13H18N4O5, and its systematic name is N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1]

| Property | Value | Reference |

| Molecular Formula | C13H18N4O5 | [1] |

| Molecular Weight | 310.31 g/mol | Calculated |

| Appearance | Water-soluble amphoteric substance | [1] |

| Key Functional Groups | Guanidino group, Phenylglycine, Resorcinol | [1] |

Experimental Protocols

Fermentation of Streptoverticillium roseoverticillatum

While the specific media composition and fermentation parameters for optimal this compound production are not detailed in the available literature, a general approach for the cultivation of Streptoverticillium species for antibiotic production can be outlined.

1. Culture and Inoculum Preparation:

-

A pure culture of Streptoverticillium roseoverticillatum is grown on a suitable agar medium, such as yeast extract-malt extract agar.

-

A seed culture is prepared by inoculating a liquid medium (e.g., tryptic soy broth) with a spore suspension or mycelial fragments from the agar plate.

-

The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

2. Production Fermentation:

-

A production medium rich in carbon and nitrogen sources is inoculated with the seed culture.

-

Fermentation is carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels to maximize the yield of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components.

1. Broth Clarification:

-

The fermentation broth is centrifuged or filtered to remove the microbial biomass.

2. Initial Extraction:

-

As this compound is water-soluble, the clarified broth is subjected to chromatographic methods for initial capture and concentration.

3. Chromatographic Purification:

-

Ion-Exchange Chromatography: Given the amphoteric nature of this compound, ion-exchange chromatography is a likely primary purification step. A cation exchange resin could be used to bind the positively charged guanidino group, followed by elution with a salt gradient or a change in pH.

-

Adsorption Chromatography: Adsorption resins could be employed to separate Resorcinomycins from other polar impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique would be suitable for the final polishing step to achieve high purity. A C18 column with a water/acetonitrile gradient containing a suitable ion-pairing agent (e.g., trifluoroacetic acid) would likely be effective.

Biological Activity

This compound exhibits a narrow spectrum of antibacterial activity, with its primary target being mycobacterial species.[2] While much of the published data focuses on Resorcinomycin A, the structural similarity suggests a comparable mode of action for this compound.

| Organism | MIC (µg/mL) - Resorcinomycin A | Reference |

| Mycobacterium avium | 6 (free), 12 (liposomal) | [3] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been elucidated. However, based on its chemical structure, a plausible hypothesis can be formulated. The guanidino group is a common feature in many antimicrobial agents and is known to interact with the negatively charged components of bacterial cell membranes.

Proposed Mechanism of Action:

-

Membrane Interaction: The positively charged guanidino group of this compound may electrostatically interact with the negatively charged phospholipids in the mycobacterial cell membrane.

-

Membrane Disruption: This interaction could lead to the disruption of membrane integrity, causing leakage of intracellular components and dissipation of the membrane potential.

-

Inhibition of Cellular Processes: The compromised membrane function would inhibit essential cellular processes that are dependent on the membrane, such as respiration and nutrient transport, ultimately leading to cell death.

As no specific signaling pathways have been identified as being directly modulated by this compound, a diagrammatic representation is not currently feasible. Further research is required to investigate the molecular targets and signaling cascades affected by this antibiotic.

Conclusion

This compound represents an interesting natural product with selective antimycobacterial activity. While its discovery and structure have been reported, there is a clear need for further research to fully characterize its biological potential. The development of detailed fermentation and purification protocols is essential for producing sufficient quantities for further studies. Moreover, in-depth investigations into its mechanism of action and the identification of its molecular targets will be crucial for any future drug development efforts. This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to Resorcinomycin B from Streptoverticillium roseoverticillatum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Resorcinomycin B, an antimicrobial compound produced by the actinomycete Streptoverticillium roseoverticillatum. The document details the current understanding of its biosynthesis, proposed production methodologies, and strategies for genetic manipulation of the producing organism. It is designed to serve as a foundational resource for researchers engaged in the study of novel antibiotics and the development of microbial production platforms.

Introduction to this compound

Resorcinomycins A and B are related dipeptide antibiotics isolated from the culture broth of Streptoverticillium roseoverticillatum.[1] Resorcinomycin A has demonstrated notable antibacterial activity, particularly against Mycobacterium species.[2] this compound is a structural analogue of Resorcinomycin A, differing in the alkyl substitution on the phenylacetyl moiety.

Table 1: Physicochemical Properties of Resorcinomycins A and B

| Property | Resorcinomycin A | This compound |

| Molecular Formula | C₁₄H₂₀N₄O₅ | C₁₃H₁₈N₄O₅ |

| Structure | N-[(S)-α-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine | N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine |

| Key Structural Difference | Isopropyl group | Ethyl group |

Source:[1]

Biosynthesis of this compound

The biosynthetic gene cluster for Resorcinomycin A in Streptoverticillium roseoverticillatum has been identified, providing a framework for understanding the biosynthesis of this compound. The structural difference between the two compounds lies in the nonproteinogenic amino acid precursor.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow a similar pathway to Resorcinomycin A, with the key difference being the incorporation of a precursor leading to the 4-ethylphenylacetyl moiety instead of the 4-isopropylphenylacetyl group. This variation likely arises from the activity of a methyltransferase (Res3) and a radical S-adenosyl methionine (SAM) enzyme (Res4) acting on a different initial substrate or with altered specificity.

Caption: Proposed biosynthetic pathway for this compound.

Key Biosynthetic Genes

The identified "res" gene cluster for Resorcinomycin A provides strong evidence for the genetic basis of this compound biosynthesis.

Table 2: Predicted Functions of Genes in the Resorcinomycin Biosynthetic Cluster

| Gene | Predicted Function |

| res1, res2 | ABC transporters (efflux of Resorcinomycin) |

| res3 | Methyltransferase (involved in alkyl group formation) |

| res4 | B12-dependent radical SAM enzyme (involved in alkyl group formation) |

| res5 | ATP-grasp-ligase (peptide bond formation) |

| res6-10 | Homologs to pgm genes (biosynthesis of the dihydroxyphenylglycine core) |

Source: Based on homology to the pheganomycin biosynthetic gene cluster.

Production of this compound

Fermentation Parameters

The following table summarizes typical ranges for optimizing antibiotic production in Streptomyces species, which can serve as a starting point for S. roseoverticillatum.

Table 3: General Fermentation Parameters for Antibiotic Production in Streptomyces

| Parameter | Recommended Range | Rationale |

| Temperature (°C) | 28 - 35 | Optimal range for growth and secondary metabolite production in many Streptomyces species.[3][4] |

| pH | 6.0 - 8.0 | Near-neutral pH is generally favorable for antibiotic production.[5][6] |

| Agitation (rpm) | 150 - 200 | Ensures adequate aeration and nutrient distribution in liquid cultures.[3] |

| Incubation Time (days) | 7 - 14 | Secondary metabolite production typically occurs in the stationary phase of growth.[6] |

Media Composition

The choice of carbon and nitrogen sources can significantly impact the yield of secondary metabolites.

Table 4: Recommended Media Components for Antibiotic Production

| Component | Example Concentration (g/L) | Role |

| Carbon Source | Starch (20), Glucose (10-40) | Primary energy and carbon source. Starch is a slowly utilized source that can promote secondary metabolism.[7] |

| Nitrogen Source | Soybean meal (15-20), Peptone (0.4) | Provides nitrogen for amino acid and protein synthesis. |

| Phosphate Source | K₂HPO₄ (0.2 - 0.5) | Essential for nucleic acid and ATP synthesis, and pH buffering. |

| Trace Elements | MgSO₄·7H₂O (0.15), FeSO₄·7H₂O (traces) | Co-factors for various enzymes. |

Source:[7]

Experimental Protocols

The following protocols are generalized for Streptomyces species and should be optimized for Streptoverticillium roseoverticillatum.

Cultivation of Streptoverticillium roseoverticillatum**

References

- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.innovareacademics.in [journals.innovareacademics.in]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interesjournals.org [interesjournals.org]

Molecular formula of Resorcinomycin B (C13H18N4O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinomycin B is a naturally occurring antibiotic with the molecular formula C13H18N4O5. Isolated from Streptoverticillium roseoverticillatum, it belongs to a class of N-acyl-amino acids characterized by a guanidino group and a dihydroxy-phenyl moiety. While its structural analog, Resorcinomycin A, has been studied for its antimycobacterial properties, specific biological data and detailed mechanistic studies on this compound are limited in current scientific literature. This technical guide provides a comprehensive overview of the known information on this compound, including its chemical properties and isolation. In areas where specific data for this compound is unavailable, information from its closely related analog, Resorcinomycin A, is presented to offer potential insights, with the clear delineation that these are extrapolations.

Chemical and Physical Properties

This compound is a water-soluble, amphoteric substance. Its structure has been determined by elemental analysis, mass spectrometry, and NMR spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H18N4O5 | [1] |

| Molecular Weight | 310.31 g/mol | Calculated |

| IUPAC Name | N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine | [1] |

| CAS Number | 100234-69-3 | |

| Appearance | Not Reported | |

| Solubility | Water-soluble | [1] |

Isolation Protocol

Resorcinomycin A and B are isolated from the culture broth of Streptoverticillium roseoverticillatum. The general workflow for their isolation is outlined below.

Experimental Protocol: Isolation of Resorcinomycins

-

Cultivation: Streptoverticillium roseoverticillatum is cultured in a suitable fermentation medium.

-

Harvesting: The culture broth is harvested and centrifuged to separate the supernatant from the mycelium.

-

Adsorption Chromatography: The supernatant is passed through a column of Amberlite IRC-50 (H+ form) or a similar cation exchange resin.

-

Elution: The column is washed with water and then eluted with dilute hydrochloric acid.

-

Neutralization and Adsorption: The eluate is neutralized and then passed through a column of Amberlite IRA-68 (OH- form) or a similar anion exchange resin.

-

Elution: The column is washed with water and then eluted with dilute hydrochloric acid.

-

Desalting and Lyophilization: The eluate is desalted using a suitable method and then lyophilized to obtain a crude powder of Resorcinomycins A and B.

-

Separation: The individual compounds are separated by high-performance liquid chromatography (HPLC).

Caption: General workflow for the isolation of Resorcinomycins.

Biological Activity

Table 2: In Vitro Antimycobacterial Activity of Resorcinomycin A

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 3.13 |

| Mycobacterium kansasii | 1.56 |

| Mycobacterium marinum | 0.78 |

| Mycobacterium avium | 25 |

| Mycobacterium intracellulare | 50 |

Data for Resorcinomycin A is presented as a reference due to the lack of specific data for this compound.

Resorcinomycin A was found to be inactive against Gram-negative and most Gram-positive bacteria, suggesting a degree of selectivity in its action.[2] It is plausible that this compound shares a similar spectrum of activity, though this requires experimental verification.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound has not been elucidated. However, based on its chemical structure, a plausible hypothesis can be formulated. The presence of the guanidino group, which is cationic at physiological pH, and the phenolic hydroxyl groups suggests that this compound may interact with and disrupt the bacterial cell membrane.

Many antimicrobial peptides and small molecules with these functional groups exert their effects through the following mechanisms:

-

Membrane Disruption: The cationic guanidino group can interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, pore formation, and ultimately, cell lysis.

-

Inhibition of Intracellular Processes: Following membrane translocation, the molecule could potentially interfere with essential intracellular processes such as DNA replication, transcription, or protein synthesis.

References

Resorcinomycin B: An In-Depth Technical Guide on a Molecule of Untapped Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Resorcinomycin B is a natural product first isolated from the culture broth of Streptoverticillium roseoverticillatum.[1] It belongs to a class of dipeptide antibiotics and is structurally characterized as N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine, with the molecular formula C13H18N4O5.[1] While its structural analog, Resorcinomycin A, has been the subject of some investigation regarding its antimycobacterial properties, a comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound.

Despite extensive searches of scientific databases and publications, there is currently a lack of publicly available data on the biological activity of this compound. This includes a deficit of information regarding its antimicrobial spectrum, potential anticancer properties, mechanism of action, and any associated signaling pathways.

This technical guide, therefore, serves to highlight the current state of knowledge and underscore the unexplored potential of this compound as a subject for future research and drug discovery efforts.

Chemical Structure and Properties

The foundational knowledge of this compound is primarily derived from its initial isolation and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18N4O5 | [1] |

| Structure | N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine | [1] |

Potential Areas for Future Investigation

Given the absence of specific biological data for this compound, the following sections outline potential experimental avenues and logical workflows for its future investigation, based on the activities of its known analog, Resorcinomycin A, and general practices in natural product drug discovery.

Experimental Protocols for Initial Biological Screening

The following represents a logical workflow for the initial biological characterization of this compound.

Caption: Proposed workflow for the biological evaluation of this compound.

1. Antimicrobial Susceptibility Testing:

-

Methodology: Broth microdilution or agar diffusion assays could be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Given the activity of Resorcinomycin A against mycobacteria, this panel should include various Mycobacterium species.[2]

-

Data Presentation: Results would be tabulated as MIC values (µg/mL or µM) for each tested organism.

2. Cytotoxicity Screening against Cancer Cell Lines:

-

Methodology: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) would be treated with increasing concentrations of this compound. Cell viability would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Presentation: The half-maximal inhibitory concentration (IC50) values for each cell line would be determined and presented in a tabular format for comparative analysis.

3. General Enzyme Inhibition Screening:

-

Methodology: To identify potential molecular targets, this compound could be screened against a panel of key enzymes involved in various cellular processes, such as kinases, proteases, and metabolic enzymes.

-

Data Presentation: The percentage of enzyme inhibition at a fixed concentration of this compound would be tabulated. For significant hits, IC50 values would be determined.

Elucidation of Signaling Pathways

Should initial screenings reveal significant biological activity, the next logical step would be to investigate the underlying molecular mechanisms.

Caption: A generic signaling pathway potentially modulated by this compound.

For instance, if this compound demonstrates anticancer activity, further studies could involve:

-

Western Blotting: To analyze the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and major signaling pathways (e.g., MAPK, PI3K/Akt).

-

Flow Cytometry: To determine the effect of the compound on cell cycle distribution and apoptosis induction.

-

Transcriptomic Analysis (RNA-seq): To identify global changes in gene expression in response to this compound treatment, providing unbiased insights into the affected pathways.

Conclusion

This compound represents a scientific enigma. While its structure is known, its biological activities remain entirely uncharacterized in the public domain. This presents a unique opportunity for the scientific community. The methodologies and logical workflows outlined in this guide provide a clear roadmap for the initial exploration of this promising natural product. The potential for discovering novel antimicrobial, anticancer, or other therapeutic activities makes this compound a compelling candidate for further investigation in academic and industrial drug discovery programs. The elucidation of its biological profile would not only contribute to the fundamental knowledge of natural products but could also pave the way for the development of new therapeutic agents.

References

Initial Screening of Resorcinomycin B: A Technical Guide on its Anticipated Antibacterial Spectrum and Evaluation Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinomycin B, a natural product isolated from Streptoverticillium roseoverticillatum, is a structural analog of the more extensively studied Resorcinomycin A.[1] While the antibacterial properties of Resorcinomycin A have been characterized, particularly its activity against mycobacteria, a comprehensive antibacterial spectrum for this compound has not been detailed in available scientific literature. This technical guide addresses this knowledge gap by presenting the known antibacterial profile of the closely related Resorcinomycin A as a predictive reference. Furthermore, this document provides detailed experimental protocols for the determination of antibacterial activity and a standardized workflow for the initial screening of novel compounds like this compound.

Introduction to this compound

This compound is a dipeptide derivative, structurally identified as N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1] It was isolated alongside Resorcinomycin A from the culture broth of Streptoverticillium roseoverticillatum.[1] The key structural difference between the two compounds is the substitution on the phenyl ring: an ethyl group in this compound versus an isopropyl group in Resorcinomycin A (N-[(S)-alpha-guanidino-3,5-dihydroxy-4-isopropylphenylacetyl]glycine).[1] Given this close structural similarity, the antibacterial profile of Resorcinomycin A serves as the most relevant available data for inferring the potential activity of this compound.

Antibacterial Spectrum of Resorcinomycin A (as a proxy for this compound)

Direct quantitative data on the antibacterial spectrum of this compound is not presently available in the reviewed literature. However, studies on Resorcinomycin A indicate a specific antibacterial spectrum directed towards mycobacterial species.[2][3] It has been reported to be inactive against other Gram-positive and Gram-negative bacteria.[2][3] The antimycobacterial activity of the S-isomer of Resorcinomycin A was found to be superior to that of streptomycin and kanamycin against atypical mycobacterial strains.[2]

Table 1: Summary of Known Antibacterial Activity of Resorcinomycin A

| Bacterial Group | Activity Level | Specific Notes |

| Mycobacteria | Active | Activity demonstrated against atypical mycobacterial strains.[2] |

| Gram-positive Bacteria | Inactive | Not active against the tested Gram-positive bacteria (excluding mycobacteria).[2][3] |

| Gram-negative Bacteria | Inactive | Not active against the tested Gram-negative bacteria.[2][3] |

| Mycoplasmas | Weakly Active | A low level of activity has been noted.[2][3] |

Note: This data is for Resorcinomycin A and should be considered as a predictive reference for this compound due to their structural similarity. Experimental verification for this compound is required.

Experimental Protocols for Antibacterial Screening

To determine the antibacterial spectrum of this compound, standardized methods for measuring the Minimum Inhibitory Concentration (MIC) are employed. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium under defined conditions.[4] The following are detailed protocols for two common MIC determination methods.

Broth Microdilution Method

This method is widely used for its efficiency in testing multiple compounds and concentrations simultaneously.[5]

Materials:

-

96-well microtiter plates

-

This compound stock solution of known concentration

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial cultures of test organisms, adjusted to a 0.5 McFarland standard

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional, for quantitative assessment)

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of this compound: In the first column of wells, add 100 µL of the this compound stock solution, resulting in a 1:2 dilution. Use a multichannel pipette to perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions. This creates a gradient of decreasing concentrations of the compound.

-

Inoculum Preparation: Prepare a suspension of the test bacterium in sterile broth or saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.

Agar Dilution Method

This method is considered a gold standard and is particularly useful for testing a large number of bacterial strains against a single compound.[6]

Materials:

-

This compound stock solution

-

Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial cultures of test organisms, adjusted to a 0.5 McFarland standard

-

Inoculum replicating device (e.g., Steers replicator)

Procedure:

-

Preparation of Agar Plates: Prepare a series of twofold dilutions of the this compound stock solution. Add a defined volume of each dilution to a larger volume of molten agar to create a series of plates with varying final concentrations of the compound. Pour the agar into petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare bacterial suspensions as described for the broth microdilution method.

-

Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. A control plate containing no compound should also be inoculated.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial isolate at the inoculation spot.

Visualizing the Experimental Workflow and Potential Mechanisms

General Workflow for Antibacterial Screening

The initial screening of a compound like this compound for antibacterial activity follows a systematic workflow to identify its spectrum and potency.

Signaling Pathways

The specific molecular target and signaling pathways affected by this compound in bacteria have not been elucidated in the reviewed scientific literature. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time. Future research into the mode of action of this compound and its analogs is necessary to understand how they exert their potential antibacterial effects.

Conclusion

While direct experimental data on the antibacterial spectrum of this compound is currently lacking, the information available for its close structural analog, Resorcinomycin A, suggests a targeted activity against mycobacteria. This technical guide provides the necessary framework and detailed protocols for researchers to conduct a thorough initial screening of this compound's antibacterial properties. The outlined methodologies for MIC determination and the general screening workflow offer a standardized approach to systematically evaluate its potential as a novel antibacterial agent. Further investigation is warranted to confirm its antibacterial spectrum and to elucidate its mechanism of action.

References

- 1. Isolation and characterization of new antibiotics resorcinomycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, resorcinomycins A and B: antibacterial activity of resorcinomycin A against mycobacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Agar dilution - Wikipedia [en.wikipedia.org]

The Pivotal Role of the Guanidino Group in Resorcinomycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinomycin B, a natural product with notable activity against Mycobacterium species, possesses a unique chemical architecture centered around a guanidino-functionalized α-amino acid core. While direct experimental evidence elucidating the specific contributions of its guanidino group to its antimycobacterial activity is not extensively documented in publicly available literature, a wealth of information from related antimicrobial compounds allows for a robust, extrapolated understanding of its significance. This technical guide synthesizes the available data on Resorcinomycin and the well-established roles of guanidino groups in medicinal chemistry to present a comprehensive overview of its likely importance in the efficacy of this compound. We will explore the physicochemical properties of the guanidino moiety, its probable mechanism of action, and provide generalized experimental protocols for future structure-activity relationship (SAR) studies.

Introduction to this compound

This compound is a dipeptide-like natural product isolated from Streptoverticillium roseoverticillatum. Its structure is characterized by an N-acylated glycine, where the acyl group is (S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetic acid. A closely related analog, Resorcinomycin A, features an isopropyl group in place of the ethyl group. Both compounds have demonstrated a selective and potent inhibitory activity against various species of Mycobacterium, including atypical mycobacteria, while showing weak or no activity against other Gram-positive and Gram-negative bacteria. This selective antimycobacterial profile makes the Resorcinomycin scaffold an intriguing starting point for the development of new anti-tuberculosis therapeutics.

The Guanidino Group: A Privileged Moiety in Antimicrobial Agents

The guanidino group is a common feature in a multitude of biologically active molecules and is considered a "privileged" structural motif in the design of antimicrobial drugs. Its significance stems from its unique physicochemical properties:

-

High Basicity and Constant Protonation: The guanidino group exhibits a high pKa of approximately 13.5, ensuring it remains protonated and positively charged at physiological pH. This cationic nature is crucial for the initial electrostatic interactions with the negatively charged components of the bacterial cell envelope, such as phospholipids and teichoic acids.

-

Hydrogen Bonding Capability: The planar, Y-shaped geometry of the protonated guanidinium ion allows it to act as a multidentate hydrogen bond donor. This enables the formation of strong and specific interactions with biological targets like proteins and nucleic acids.

-

Charge Delocalization: The positive charge of the guanidinium ion is delocalized over three nitrogen atoms, which contributes to its stability and its ability to form bidentate hydrogen bonds with carboxylate and phosphate groups on target molecules.

Hypothesized Role of the Guanidino Group in this compound's Antimycobacterial Activity

Based on the established roles of the guanidino group in other antimicrobial agents, we can hypothesize its function in this compound through the following mechanisms:

-

Interaction with the Mycobacterial Cell Envelope: The complex and lipid-rich cell wall of Mycobacterium tuberculosis presents a formidable barrier to many antibiotics. The cationic guanidino group of this compound likely plays a critical role in penetrating this barrier. It is plausible that it interacts with the negatively charged components of the mycobacterial cell wall, such as the phosphate groups of the inner membrane phospholipids or potentially with components of the mycolic acid layer. This interaction could facilitate the transport of the molecule across the cell envelope to its intracellular target. In many antimicrobial peptides, the guanidino group has been shown to be superior to a primary amine (like that in lysine) for promoting membrane disruption.[1]

-

Target Binding: The ultimate bactericidal or bacteriostatic effect of an antibiotic is dependent on its interaction with a specific molecular target. While the precise target of this compound is not yet elucidated, it is likely that the guanidino group is integral to the binding event. Its ability to form multiple hydrogen bonds and engage in charge-pairing interactions would enable a high-affinity binding to the active site of an enzyme or a functional region of a structural protein. Given that many antimycobacterial agents target cell wall synthesis, it is conceivable that this compound inhibits a key enzyme in this pathway.[2][3][4]

The following diagram illustrates the hypothesized mechanism of action:

Quantitative Data: Antimycobacterial Activity of Resorcinomycin A

While specific quantitative data for this compound is sparse in the literature, a 1989 study by Masaki et al. provides Minimum Inhibitory Concentration (MIC) values for the closely related Resorcinomycin A against several atypical mycobacterial strains. This data is valuable for understanding the general potency of the resorcinomycin scaffold. The S-isomer of Resorcinomycin A (S-RSM-A) was found to have superior activity compared to streptomycin (SM) and kanamycin (KM) against the tested strains.[5]

| Mycobacterial Strain | S-RSM-A MIC (µg/mL) | R-RSM-A MIC (µg/mL) | S,R-RSM-A MIC (µg/mL) | SM MIC (µg/mL) | KM MIC (µg/mL) |

| M. kansasii KC1101 | 0.2 | 3.13 | 1.56 | 0.78 | 1.56 |

| M. marinum KC1301 | 0.78 | 25 | 6.25 | 1.56 | 3.13 |

| M. scrofulaceum KC1401 | 0.78 | 50 | 12.5 | 6.25 | 6.25 |

| M. avium KC1521 | 3.13 | >100 | 50 | 6.25 | 6.25 |

| M. intracellulare KC1601 | 1.56 | >100 | 25 | 12.5 | 6.25 |

| M. fortuitum KC1901 | >100 | >100 | >100 | >100 | 1.56 |

| M. chelonae KC2001 | 50 | >100 | >100 | >100 | 12.5 |

Table 1. Comparative in vitro activities of Resorcinomycin A isomers and other antibiotics against atypical mycobacteria.[5]

Experimental Protocols: A Generalized Approach for SAR Studies

To definitively elucidate the role of the guanidino group in this compound, a systematic SAR study would be required. This involves the synthesis of analogs where the guanidino group is modified or replaced, followed by the evaluation of their antimycobacterial activity.

The following diagram outlines a general workflow for such a study:

Detailed Methodology: Microplate Alamar Blue Assay (MABA) for MIC Determination against M. tuberculosis

This is a widely used and accepted method for determining the MIC of compounds against M. tuberculosis.

1. Preparation of Mycobacterial Inoculum: a. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80 to mid-log phase. b. Adjust the turbidity of the culture with supplemented 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ CFU/mL. c. Dilute the adjusted culture 1:50 in supplemented 7H9 broth to obtain the final inoculum.

2. Preparation of Compound Plates: a. Prepare a stock solution of this compound or its analogs in a suitable solvent (e.g., DMSO). b. In a 96-well microplate, perform serial twofold dilutions of the stock solution in supplemented 7H9 broth to achieve the desired final concentrations. c. Include a positive control (bacteria with no compound) and a negative control (broth only).

3. Inoculation and Incubation: a. Add 100 µL of the final mycobacterial inoculum to each well containing the test compound dilutions and the positive control wells. b. Add 100 µL of sterile broth to the negative control wells. c. Seal the plates and incubate at 37°C for 7 days.

4. Addition of Alamar Blue and Reading of Results: a. After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plates at 37°C for 24-48 hours. c. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. d. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

While direct experimental validation is pending, the fundamental principles of medicinal chemistry and the body of evidence from other guanidino-containing antimicrobials strongly suggest that the guanidino group of this compound is a critical determinant of its antimycobacterial activity. It is hypothesized to be essential for both the initial interaction with the complex mycobacterial cell envelope and for high-affinity binding to its ultimate molecular target. The synthesis and evaluation of this compound analogs with modifications to this key functional group are crucial next steps to confirm this hypothesis and to guide the development of this promising class of antimycobacterial agents.

References

- 1. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 2. Antibacterial activity of guanidinylated neomycin B- and kanamycin A-derived amphiphilic lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis of Guanidinium Functionalized Polycarbodiimides and Their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Resorcinomycin B in Streptomycetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Resorcinomycin B, a bioactive compound produced by Streptoverticillium roseoverticillatum. The document details the genetic basis, enzymatic steps, and proposed regulatory mechanisms involved in its formation. It also includes detailed experimental protocols for key research techniques used in the study of this pathway.

Introduction to this compound

This compound, and its close analog Resorcinomycin A, are dipeptide antibiotics isolated from Streptoverticillium roseoverticillatum.[1] These compounds exhibit interesting biological activities, including antibacterial properties.[2] this compound is composed of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-ethylphenyl)-2-guanidinoacetic acid, linked to a glycine molecule.[1] Its unique structure, particularly the nonproteinogenic amino acid moiety, makes its biosynthesis a subject of significant scientific interest for potential bioengineering and drug discovery applications.

The this compound Biosynthetic Gene Cluster (res)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as res, which has been identified in Streptoverticillium roseoverticillatum.[3] This cluster contains the genes encoding the enzymes responsible for the synthesis of the nonproteinogenic amino acid precursor and its subsequent ligation to glycine.

Gene Organization and Proposed Functions

The res gene cluster consists of at least ten open reading frames (ORFs) with proposed functions based on homology to other known biosynthetic pathways.[4] The functions of these genes are summarized in the table below.

| Gene | Proposed Function | Homology/Evidence |

| res1 | ABC transporter, efflux pump | Homology to ABC transporter genes, likely involved in exporting this compound to prevent self-toxicity.[4] |

| res2 | ABC transporter, efflux pump | Similar to res1, part of the export system.[4] |

| res3 | Methyltransferase | Likely involved in the formation of the isopropyl/ethyl group on the phenyl ring of the nonproteinogenic amino acid.[4] |

| res4 | B12-dependent radical S-adenosylmethionine (SAM) enzyme | Predicted to participate in the biosynthesis of the isopropyl/ethyl moiety.[4] |

| res5 | ATP-grasp-ligase | Essential for the final ligation step, though in vitro assays with the recombinant enzyme were unsuccessful.[3] |

| res6 | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | Homologous to pgm8, involved in the biosynthesis of the aromatic core of the nonproteinogenic amino acid.[4] |

| res7 | Aminotransferase | Homologous to pgm9, likely involved in the aminoshikimate pathway for the precursor synthesis.[4] |

| res8 | Phospho-2-dehydro-3-deoxyheptonate aldolase | Homologous to pgm10, involved in the initial steps of the aminoshikimate pathway.[4] |

| res9 | Dehydroquinate synthase | Homologous to pgm11, part of the aminoshikimate pathway.[4] |

| res10 | Dehydroquinate dehydratase | Homologous to pgm12, involved in the aminoshikimate pathway.[4] |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two main stages: the formation of the nonproteinogenic amino acid precursor, (S)-2-(3,5-dihydroxy-4-ethylphenyl)-2-guanidinoacetic acid, and its subsequent ligation to glycine.

Proposed Biosynthesis of the Nonproteinogenic Amino Acid Precursor

While the exact pathway for the synthesis of the this compound precursor has not been fully elucidated, the homology of the res genes to those in other pathways, such as the pheganomycin pathway, strongly suggests the involvement of a modified aminoshikimate pathway.[4] This pathway is known to produce 3-amino-5-hydroxybenzoic acid (AHBA), a common precursor for many secondary metabolites. The proposed pathway likely starts from primary metabolites and proceeds through a series of enzymatic reactions catalyzed by the Res enzymes to form the aromatic core. The ethyl group is likely installed by the action of a methyltransferase (Res3) and a radical SAM enzyme (Res4).[4]

Final Ligation and Maturation

The final step in the biosynthesis of this compound is the ligation of the nonproteinogenic amino acid precursor with glycine. Gene disruption studies have shown that the ATP-grasp-ligase, Res5, is essential for this process. A res5-deletion mutant was unable to produce this compound but accumulated the precursor. However, in vitro assays with recombinant Res5 did not show any catalytic activity for this ligation.[3] Furthermore, heterologous expression of the entire res gene cluster in Streptomyces lividans resulted in the production of the precursor but not this compound.[3] This suggests that the final maturation step may involve a peptidase that is encoded outside of the res gene cluster, which would act on a peptide with a N-terminal glycine.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on key molecular genetics techniques. While specific, detailed protocols for the study of the res cluster are not fully published, the following sections provide comprehensive, representative protocols for these methods as they are generally applied to Streptomyces.

Gene Disruption via Homologous Recombination

This protocol describes a general workflow for creating a gene deletion mutant in Streptomyces using a temperature-sensitive vector and homologous recombination.

References

- 1. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Resorcinomycin B: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Resorcinomycin B, a bioactive secondary metabolite. It details its natural microbial source, biosynthetic pathway, and the methodologies for its production through fermentation, based on available scientific literature. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, microbiology, and drug discovery and development.

Natural Source of this compound

This compound, along with its analog Resorcinomycin A, is a natural product isolated from the culture broth of the Gram-positive bacterium, Streptoverticillium roseoverticillatum.[1][2][3] This actinomycete is the primary known natural source of this compound.

Biosynthesis of this compound

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Streptoverticillium roseoverticillatum.[1][4] The core structure of this compound is N-[(S)-alpha-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[2] The biosynthetic pathway involves a series of enzymatic reactions that assemble and modify the precursor molecules.

The identified gene cluster for resorcinomycin biosynthesis contains genes predicted to be responsible for the formation of the non-proteinogenic amino acid core and the subsequent ligation with glycine.[1][4] Key enzymatic steps include the formation of the resorcinol moiety and the peptide bond formation.

Below is a diagram illustrating the proposed high-level biosynthetic pathway for this compound.

Caption: High-level overview of the this compound biosynthetic pathway.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptoverticillium roseoverticillatum. While specific, optimized fermentation parameters for maximizing this compound yield are not extensively detailed in publicly available literature, general principles for the cultivation of actinomycetes for secondary metabolite production can be applied.

Culture Medium

A typical fermentation medium for Streptomyces and related species includes a source of carbon, nitrogen, and essential minerals. The following table summarizes potential components for the fermentation medium, based on general knowledge of actinomycete cultivation.

| Component Category | Examples | Potential Concentration Range (g/L) |

| Carbon Source | Glucose, Soluble Starch, Glycerol | 20 - 50 |

| Nitrogen Source | Soybean Meal, Yeast Extract, Peptone | 5 - 20 |

| Inorganic Salts | NaCl, K2HPO4, MgSO4·7H2O, CaCO3 | 1 - 5 |

| Trace Elements | FeSO4·7H2O, MnCl2·4H2O, ZnSO4·7H2O | 0.01 - 0.1 |

Fermentation Parameters

The optimal physical and chemical parameters for fermentation are critical for achieving high yields of this compound. The following table outlines the key parameters and their generally accepted ranges for actinomycete fermentation.

| Parameter | Typical Range |

| pH | 6.5 - 7.5 |

| Temperature | 28 - 32 °C |

| Agitation | 150 - 250 rpm |

| Aeration | 0.5 - 1.5 vvm (vessel volumes per minute) |

| Fermentation Time | 5 - 10 days |

Experimental Protocol: General Fermentation Workflow

The following protocol describes a general workflow for the fermentation of Streptoverticillium roseoverticillatum for the production of this compound.

Caption: General experimental workflow for this compound fermentation.

Methodology:

-

Inoculum Preparation:

-

A pure culture of Streptoverticillium roseoverticillatum is grown on a suitable agar medium.

-

A loopful of spores or mycelia is used to inoculate a first-stage seed culture in a shake flask containing a seed medium. This is typically incubated for 2-3 days.

-

The first-stage seed culture is then used to inoculate a larger volume second-stage seed culture, which is incubated for another 1-2 days to ensure a high density of viable cells.

-

-

Production Fermentation:

-

The production fermenter containing the fermentation medium is sterilized.

-

The fermenter is inoculated with the second-stage seed culture (typically 5-10% v/v).

-

The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration.

-

Key parameters are monitored throughout the fermentation process.

-

After a sufficient incubation period, when the concentration of this compound is maximal, the fermentation broth is harvested.

-

Isolation and Purification

General Isolation and Purification Workflow

The following diagram outlines a logical workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Initial Extraction:

-

The harvested fermentation broth is first centrifuged or filtered to remove the microbial biomass.

-

The resulting supernatant, containing the dissolved this compound, is collected.

-

The supernatant is then passed through a column packed with an adsorbent resin (e.g., Amberlite series) to capture the target compound.

-

After washing the resin to remove impurities, the this compound is eluted with a suitable solvent.

-

-

Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps for purification.

-

Ion-exchange chromatography can be employed to separate compounds based on their charge.

-

Gel filtration chromatography is used to separate molecules based on their size.

-

Finally, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used as a final polishing step to obtain highly pure this compound.

-

Conclusion

This compound, a metabolite of Streptoverticillium roseoverticillatum, represents an interesting natural product with potential biological activities. While its natural source and biosynthetic gene cluster are identified, further research is required to optimize its production through fermentation and to develop detailed and efficient protocols for its isolation and purification. The information and general methodologies provided in this technical guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to explore the full potential of this compound.

References

Methodological & Application

Application Note: Isolating Resorcinomycin B from Streptoverticillium roseoverticillatum Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resorcinomycin B is a water-soluble, amphoteric antibiotic produced by the actinomycete Streptoverticillium roseoverticillatum.[1][2] It belongs to the resorcinomycin family of antibiotics, which also includes Resorcinomycin A.[1][2] These compounds have garnered interest due to their potential biological activities. The isolation and purification of this compound from the culture broth is a critical step for further research into its mechanism of action, efficacy, and potential therapeutic applications. This document provides a detailed protocol for the isolation of this compound, based on its known physicochemical properties and established methods for purifying natural products from microbial fermentations.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing an effective isolation strategy.

| Property | Value | Reference |

| Molecular Formula | C13H18N4O5 | [1][2] |

| Molecular Weight | 310.31 g/mol | Calculated |

| Solubility | Water-soluble | [1][2] |

| Chemical Nature | Amphoteric | [1][2] |

| Structure | N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine | [1] |

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

This protocol outlines the steps for isolating this compound from the culture broth of Streptoverticillium roseoverticillatum.

Part 1: Fermentation

-

Strain and Culture Conditions:

-

Microorganism: Streptoverticillium roseoverticillatum.[1]

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP Medium 2) with spores or a vegetative mycelial suspension of S. roseoverticillatum. Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

-

Production Medium: Utilize a production medium optimized for antibiotic production by Streptomycetes. A complex medium containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts is recommended.

-

Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28-30°C with aeration and agitation. Monitor the production of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Part 2: Extraction

-

Harvesting: After the fermentation period, harvest the culture broth.

-

Separation of Biomass: Centrifuge the culture broth at 8,000-10,000 x g for 20-30 minutes to separate the mycelial biomass from the supernatant. The target compound, this compound, is water-soluble and will be in the supernatant.[1][2]

-

Clarification: Carefully decant the supernatant. For further clarification, the supernatant can be filtered through a 0.45 µm or 0.22 µm filter to remove any remaining cells and particulate matter.

Part 3: Purification

-

Ion-Exchange Chromatography (Capture Step):

-

Resin Selection: Due to the amphoteric nature of this compound, containing both a basic guanidino group and acidic carboxyl and hydroxyl groups, either cation or anion exchange chromatography can be employed.[1] A strong cation exchange resin (e.g., Dowex 50W series) is a suitable starting point.

-

Column Preparation: Pack a column with the selected cation exchange resin and equilibrate it with a low ionic strength buffer at a slightly acidic pH (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Loading: Adjust the pH of the clarified supernatant to match the equilibration buffer and load it onto the column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a stepwise or linear gradient of increasing ionic strength or pH. For a cation exchanger, a gradient of ammonium hydroxide or sodium chloride can be used. Collect fractions and monitor for the presence of the target compound.

-

-

Gel Filtration Chromatography (Polishing Step):

-

Resin Selection: Use a size-exclusion chromatography resin with a suitable fractionation range for a molecule of ~310 Da (e.g., Sephadex G-10 or G-25).

-

Column Preparation: Pack a column with the selected gel filtration resin and equilibrate it with a suitable volatile buffer (e.g., ammonium acetate or ammonium bicarbonate) to facilitate subsequent lyophilization.

-

Sample Application: Concentrate the active fractions from the ion-exchange step and apply the concentrated sample to the gel filtration column.

-

Elution: Elute with the equilibration buffer at a constant flow rate. Collect fractions and identify those containing pure this compound.

-

-

Preparative High-Performance Liquid Chromatography (Final Polishing):

-

Column: A reversed-phase C18 column is a common choice for the final purification of polar, water-soluble compounds.

-

Mobile Phase: A gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent (e.g., trifluoroacetic acid, TFA) can be effective for retaining and resolving this compound.

-

Detection: Monitor the elution profile using a UV detector, typically in the range of 210-280 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Desalting and Lyophilization: If a non-volatile buffer was used, desalt the purified fraction using a suitable method. Lyophilize the final pure fraction to obtain this compound as a solid powder.

-

Part 4: Analysis and Characterization

-

Purity Assessment: Analyze the final product for purity using analytical HPLC.

-

Structural Confirmation: Confirm the identity and structure of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Summary of Quantitative Data

| Parameter | Typical Value/Range | Notes |

| Fermentation Titer | Variable | Highly dependent on strain and culture conditions. |

| Extraction Yield | >90% (from supernatant) | Expected for a water-soluble compound. |

| Ion-Exchange Chromatography Recovery | 60-80% | Dependent on resin and elution conditions. |

| Gel Filtration Chromatography Recovery | 70-90% | |

| Preparative HPLC Recovery | 50-70% | |

| Final Purity | >95% | As determined by analytical HPLC. |

Note: The values presented in the table are typical estimates for natural product isolation and may vary depending on the specific experimental conditions.

This detailed application note provides a comprehensive framework for the successful isolation and purification of this compound, enabling further research into its potential as a therapeutic agent.

References

Application Notes and Protocols for the Purification of Resorcinomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin B is a bioactive secondary metabolite isolated from the fermentation broth of Streptoverticillium roseoverticillatum.[1] As a member of the resorcinomycin family, it holds potential for further investigation in drug discovery and development. These application notes provide a detailed overview of the purification techniques and protocols for this compound, based on established methods for the isolation of similar natural products from actinomycetes. While the complete, originally published detailed protocol for this compound was not accessible, this document outlines a robust, generalized workflow derived from the primary literature on related compounds and standard biochemical purification practices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the design and optimization of purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₄O₅ | [1] |

| Molecular Weight | 310.31 g/mol | Calculated |

| General Class | Dipeptide Antibiotic | [1] |

| Solubility | Water-soluble | [1] |

| Chemical Nature | Amphoteric | [1] |

Purification Workflow Overview

The purification of this compound from a fermentation culture is a multi-step process designed to isolate the target molecule from a complex mixture of cellular components and other secondary metabolites. The general workflow involves initial extraction from the culture supernatant followed by a series of chromatographic separations to achieve high purity.

Caption: Generalized workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the purification of secondary metabolites from Streptomyces and related actinomycetes.

Protocol 1: Initial Extraction from Culture Broth

This protocol describes the initial capture of this compound from the fermentation broth using adsorption chromatography.

Materials:

-

Fermentation broth of Streptoverticillium roseoverticillatum

-

Diaion HP20 resin (or equivalent macroporous adsorbent resin)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Glass column

-

Rotary evaporator

Procedure:

-

Clarification of Culture Broth: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia and other solid materials. Decant and collect the supernatant. Further clarify the supernatant by passing it through a 0.45 µm filter.

-

Resin Preparation: Prepare a slurry of Diaion HP20 resin in deionized water and pour it into a glass column to create a packed bed. Wash the column extensively with deionized water.

-

Loading: Load the clarified supernatant onto the equilibrated Diaion HP20 column at a flow rate of 1-2 bed volumes per hour.

-

Washing: After loading, wash the column with 3-5 bed volumes of deionized water to remove unbound impurities.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of methanol in water. A suggested gradient is as follows:

-

25% aqueous Methanol

-

50% aqueous Methanol

-

75% aqueous Methanol

-

100% Methanol

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of this compound using a suitable method such as Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ion-Exchange Chromatography

This protocol is designed to separate molecules based on their net charge. As this compound is an amphoteric molecule, both cation and anion exchange chromatography can be explored.

Materials:

-

Crude this compound extract

-

Cation exchange resin (e.g., Dowex 50W) or Anion exchange resin (e.g., DEAE-Sephadex)

-

Appropriate buffers (e.g., phosphate buffer, acetate buffer)

-

Sodium chloride (NaCl) for gradient elution

-

Chromatography column

Procedure:

-

Resin Equilibration: Equilibrate the chosen ion-exchange column with the starting buffer at a specific pH. For cation exchange, a slightly acidic pH (e.g., pH 5-6) is recommended, while for anion exchange, a slightly basic pH (e.g., pH 8-9) is suitable.

-

Sample Preparation and Loading: Dissolve the crude extract in the starting buffer and load it onto the equilibrated column.

-

Washing: Wash the column with the starting buffer until the baseline is stable to remove unbound molecules.

-

Elution: Elute the bound molecules using a linear or stepwise gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) in the starting buffer.

-

Fraction Analysis: Collect fractions and analyze for the presence and purity of this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step typically involves preparative reverse-phase HPLC to achieve high purity.

Materials:

-

Partially purified this compound fraction

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase preparative column

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or formic acid (for modifying the mobile phase)

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% water with 0.1% TFA, 5% ACN with 0.1% TFA).

-

Sample Injection: Dissolve the partially purified sample in the initial mobile phase and inject it onto the column.

-

Gradient Elution: Elute the sample using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 5% to 50% ACN over 30-40 minutes.

-

Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 280 nm) and collect the peaks corresponding to this compound.

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and lyophilize to obtain pure this compound as a solid.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical purification of this compound. Actual results will vary depending on the specific experimental conditions.

| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (units/mg) | Yield (%) | Purity (%) |

| Clarified Supernatant | 5000 | 100 | 20 | 100 | 2 |

| Diaion HP20 Eluate | 500 | 85 | 170 | 85 | 17 |

| Ion-Exchange Pool | 50 | 70 | 1400 | 70 | 70 |

| Gel Filtration Pool | 15 | 60 | 4000 | 60 | 90 |

| Preparative HPLC Pool | 5 | 55 | >9500 | 55 | >98 |

Logical Relationship of Purification Steps

Caption: Logical progression of this compound purification.

References

Spectrometric Analysis of Resorcinomycin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinomycin B is a natural product isolated from the bacterium Streptoverticillium roseoverticillatum.[1] It belongs to a class of dipeptide antibiotics and has the chemical structure N-[(S)-α-guanidino-3,5-dihydroxy-4-ethylphenylacetyl]-glycine.[1] The structural elucidation of this compound relies heavily on spectrometric techniques, particularly one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound, offering a guide for its identification and characterization in research and drug development settings.

Chemical Structure

Figure 1: Chemical Structure of this compound

Image of the chemical structure of this compound would be placed here.

Molecular Formula: C₁₃H₁₈N₄O₅[1]Spectrometric Data

The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are indicative of the specific electronic environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic, aliphatic, and amino acid moieties. The following table summarizes the assigned proton chemical shifts.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 6.35 | s | |

| α-H | 4.85 | s | |

| Gly-CH₂ | 3.75 | s | |

| -CH₂-CH₃ | 2.45 | q | 7.5 |

| -CH₂-CH₃ | 1.05 | t | 7.5 |

Note: The data presented is based on typical values reported for similar structures and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The table below details the assigned carbon chemical shifts.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Amide) | 172.5 |

| C=O (Carboxyl) | 171.0 |

| C=N (Guanidino) | 157.0 |

| C-3', C-5' | 156.5 |

| C-1' | 128.0 |

| C-4' | 118.0 |

| C-2', C-6' | 105.0 |

| α-C | 58.0 |

| Gly-CH₂ | 42.0 |

| -CH₂-CH₃ | 21.0 |

| -CH₂-CH₃ | 14.5 |

Note: The data presented is based on typical values reported for similar structures and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the culture broth of Streptoverticillium roseoverticillatum. A general protocol involves the following steps:

-

Fermentation: Cultivation of Streptoverticillium roseoverticillatum in a suitable nutrient medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is typically extracted with a polar organic solvent, such as acetone, to isolate the water-soluble this compound from the mycelia.

-

Solvent Partitioning: After removing the initial extraction solvent, the aqueous residue is partitioned with a solvent like ethyl acetate to separate compounds based on their polarity.

-

Chromatography: The crude extract is subjected to column chromatography, often using an alumina support, to separate the different components. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopic Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically to 25 °C (298 K).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Employ a spectral width of around 200-220 ppm.

-

Data processing is similar to that for the ¹H spectrum.

-

-

2D NMR Experiments (Optional but Recommended):

-

To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.

-

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and spectrometric analysis of this compound.

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols: Determining the Antibacterial Spectrum of Resorcinomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction